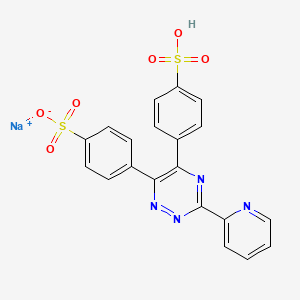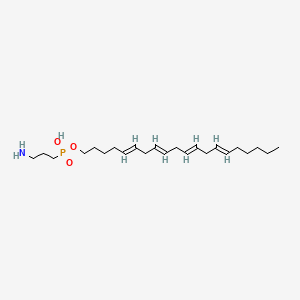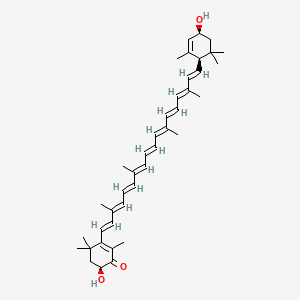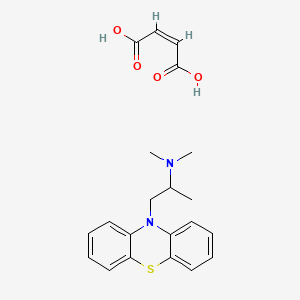
Sal de ferrozina monosódica
Descripción general
Descripción
A ferroin compound that forms a stable magenta-colored solution with the ferrous ion. The complex has an absorption peak at 562 nm and is used as a reagent and indicator for iron.
Aplicaciones Científicas De Investigación
Determinación colorimétrica del hierro
La ferrozina se utiliza ampliamente en la determinación colorimétrica del hierro en diversas muestras. Forma un complejo altamente estable con hierro ferroso (Fe^2+), que puede cuantificarse espectrofotométricamente . Este método es sensible y selectivo, lo que lo hace valioso para medir niveles bajos de hierro en muestras de agua ambientales, fluidos biológicos y extractos de suelo.
Estudios ambientales
En estudios ambientales, la capacidad de la ferrozina para especiar el hierro la hace crucial para comprender el ciclo biogeoquímico del hierro. Ayuda a distinguir entre iones ferrosos y férricos en el suelo y el agua, lo que es importante para la agricultura, los procesos redox y como aceptor de electrones en la catálisis de la materia orgánica .
Aplicaciones bioquímicas
El papel de la ferrozina en la bioquímica es significativo para estudiar los iones metálicos y sus quelatos. Se utiliza en ensayos para medir la capacidad antioxidante total (TAC) mediante la formación de complejos con iones ferrosos que emergen de la reducción de iones férricos por los antioxidantes . Esta aplicación es vital para comprender el estrés oxidativo y sus implicaciones en el metabolismo.
Investigación médica
En la investigación médica, la ferrozina se emplea en ensayos para determinar la capacidad reductora férrica del plasma, que es un indicador del poder antioxidante. Esto es particularmente útil en estudios farmacológicos para evaluar el potencial antioxidante de varios compuestos y fármacos .
Procesos industriales
La ferrozina se utiliza en procesos industriales para el análisis del contenido de hierro en productos y materias primas. Se utiliza para determinar concentraciones muy bajas de hierro en muestras que contienen magnetita o ferritas, lo que es esencial para el control de calidad en la fabricación .
Química analítica
En la química analítica, la ferrozina es un reactivo clave para la especiación de iones Fe^2+ y Fe^3+. Se utiliza en la espectrofotometría de inyección de flujo para el análisis sensible y reproducible del hierro, y en la determinación indirecta de otros analitos como el ácido ascórbico después de su oxidación con Fe^3+ en solución ácida .
Mecanismo De Acción
Target of Action
Ferrozine monosodium salt, also known as Ferrozine or Ferrozine sodium, primarily targets iron (Fe) . It is one of the most sensitive iron reagents known . It forms a stable magenta complex with Fe2+ for iron spectrophotometry .
Mode of Action
Ferrozine monosodium salt interacts with its target, iron, by forming a stable complex. This interaction is used in spectrophotometric determination of iron, where the formation of the complex results in a color change that can be measured .
Biochemical Pathways
It is known to play a role in the detection and measurement of iron in various biological and environmental samples .
Result of Action
The primary result of Ferrozine monosodium salt’s action is the formation of a stable magenta complex with Fe2+ . This complex can be measured spectrophotometrically, allowing for the detection and quantification of iron in a sample .
Action Environment
The action of Ferrozine monosodium salt can be influenced by environmental factors such as pH and the presence of other ions. For example, the rate of iron reduction is slower with Ferrozine, requiring 1 hour, and recovery of spiked Fe at sample pH 9 was poor . Therefore, the environment in which Ferrozine monosodium salt is used can impact its efficacy and stability.
Análisis Bioquímico
Biochemical Properties
Ferrozine plays a crucial role in biochemical reactions involving iron chelation. It interacts with ferrous ions to form a stable complex, which is essential for measuring iron concentrations in biological samples. The Fe²⁺-Ferrozine complex formation is used to assess the iron-binding capacity of proteins such as transferrin and ferritin. Additionally, Ferrozine is employed in studies involving iron metabolism and homeostasis, as it can effectively chelate iron and prevent its participation in harmful oxidative reactions .
Cellular Effects
Ferrozine influences various cellular processes by modulating iron availability. In cells, iron is a critical cofactor for numerous enzymes involved in DNA synthesis, respiration, and metabolism. By chelating ferrous ions, Ferrozine can reduce the availability of iron, thereby affecting cellular functions such as gene expression, cell signaling pathways, and metabolic activities. For instance, iron chelation by Ferrozine can lead to decreased reactive oxygen species (ROS) production, which in turn influences oxidative stress responses and cellular health .
Molecular Mechanism
At the molecular level, Ferrozine exerts its effects through the formation of a complex with ferrous ions. This interaction involves the binding of Ferrozine to Fe²⁺, resulting in a purple-colored complex that can be quantified spectrophotometrically. The chelation of iron by Ferrozine inhibits its participation in redox reactions, thereby preventing the generation of ROS. This mechanism is particularly important in studies of iron metabolism and oxidative stress, where Ferrozine is used to modulate iron availability and assess its impact on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ferrozine can change over time due to its stability and degradation. Ferrozine is generally stable when stored properly, but its effectiveness can diminish if exposed to light or extreme temperatures. Long-term studies have shown that Ferrozine maintains its iron-chelating properties over extended periods, making it a reliable reagent for in vitro and in vivo experiments. It is essential to monitor the reagent’s stability to ensure accurate and consistent results .
Dosage Effects in Animal Models
The effects of Ferrozine vary with different dosages in animal models. At low doses, Ferrozine effectively chelates iron without causing significant toxicity. At higher doses, it can lead to adverse effects such as iron deficiency and impaired cellular functions. Studies in mice have demonstrated that excessive iron chelation by Ferrozine can disrupt iron homeostasis, leading to symptoms of iron deficiency anemia. Therefore, it is crucial to determine the appropriate dosage to balance iron chelation and avoid toxic effects .
Metabolic Pathways
Ferrozine is involved in metabolic pathways related to iron metabolism. It interacts with enzymes and cofactors that regulate iron homeostasis, such as ferritin and transferrin. By chelating ferrous ions, Ferrozine can influence metabolic flux and alter metabolite levels. This property is particularly useful in studies investigating the role of iron in various metabolic processes, including energy production, DNA synthesis, and cellular respiration .
Transport and Distribution
Within cells and tissues, Ferrozine is transported and distributed based on its interaction with iron-binding proteins. It can be taken up by cells through endocytosis and distributed to various cellular compartments. The localization of Ferrozine within cells is influenced by its binding to iron and other metal ions. This distribution is critical for its function as an iron chelator, as it ensures that Ferrozine can effectively modulate iron availability in different cellular environments .
Subcellular Localization
Ferrozine’s subcellular localization is primarily determined by its interaction with iron and other metal ions. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and lysosomes. The targeting of Ferrozine to specific organelles is influenced by post-translational modifications and binding interactions with iron-binding proteins. This subcellular localization is essential for its role in modulating iron availability and preventing oxidative damage .
Propiedades
Número CAS |
69898-45-9 |
|---|---|
Fórmula molecular |
C20H15N4NaO7S2 |
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
sodium;4-[3-pyridin-2-yl-5-(4-sulfophenyl)-1,2,4-triazin-6-yl]benzenesulfonate;hydrate |
InChI |
InChI=1S/C20H14N4O6S2.Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;/h1-12H,(H,25,26,27)(H,28,29,30);;1H2/q;+1;/p-1 |
Clave InChI |
MBOKSYFCYXIJRZ-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)O.[Na+] |
SMILES canónico |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)O.O.[Na+] |
Key on ui other cas no. |
69898-45-9 |
Descripción física |
Bright yellow powder with a pungent odor; [HACH LANGE MSDS] |
Pictogramas |
Irritant |
Sinónimos |
Ferrozine Ferrozine, Monosodium Salt Ferrozine, Monosodium Salt, Monohydrate Monosodium Salt Ferrozine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ferrozine exhibits a strong and specific binding affinity for ferrous iron (Fe(II)). It forms a stable, magenta-colored complex with Fe(II) in a 3:1 molar ratio (3 ferrozine molecules per 1 Fe(II) ion). [, , , , , ]
ANone: The formation of the Fe(II)-ferrozine complex can be easily monitored using spectrophotometry due to its strong absorbance at a specific wavelength (around 562 nm). [, , , , , , ] This allows for the quantification of Fe(II) in various samples.
ANone: The molecular formula of ferrozine is C18H14N6O6S2, and its molecular weight is 478.48 g/mol.
ANone: The Fe(II)-ferrozine complex has a characteristic absorbance maximum at around 562 nm. This property is exploited in spectrophotometric methods for the quantification of iron. [, , , ]
ANone: While ferrozine exhibits high selectivity for Fe(II), certain metal ions, such as copper (Cu), can interfere with the assay. [, ] These interferences can be minimized by using appropriate reducing agents, masking agents, or by adjusting the pH of the solution.
ANone: Ferrozine is widely used for various iron analysis applications, including: * Determining the iron content in food and beverages. [] * Measuring iron levels in biological samples for diagnosing iron deficiency or overload. [] * Investigating iron uptake and transport mechanisms in biological systems. [, ] * Studying iron redox cycling in environmental samples like seawater and sediments. [, ] * Evaluating the iron-chelating capacity of potential therapeutic agents. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2S)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1232384.png)

![5,7-dihydroxy-2-[(2S,3S)-3-[4-hydroxy-3-[(Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-1-en-2-yl]-5-methoxyphenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B1232387.png)
![(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1232388.png)


![(E)-7-[3-[(2-Hydroxy-3-phenylpropyl)amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1232391.png)





